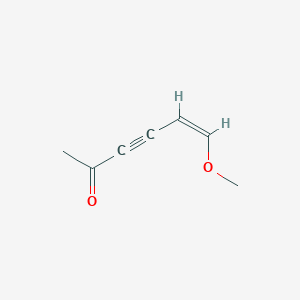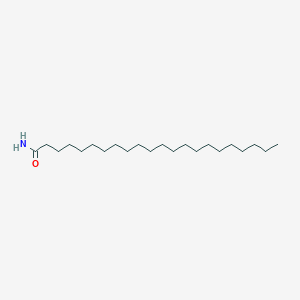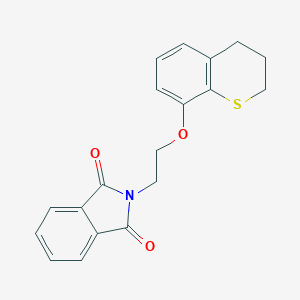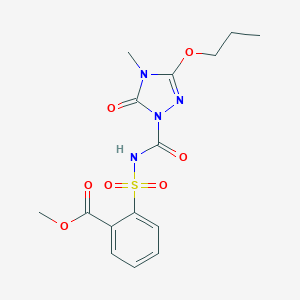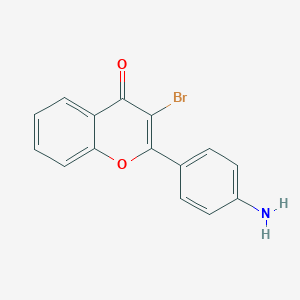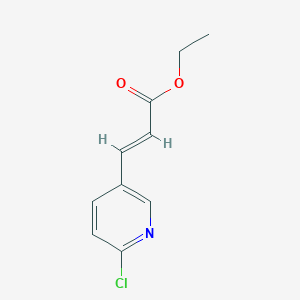
3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related poly(ether-ester)s compounds involves polycondensation reactions, as described in the preparation of polymers from poly(ethylene glycol)s (PEGs) and 2,6-pyridinedicarboxylic acid (PDA) . These reactions typically require catalysts such as dicyclohexylcarbodiimide and dimethylaminopyridine or the use of acyl chloride of PDA in the presence of triethylamine. The process is carried out at controlled temperatures, in this case, 45 °C . Although the specific synthesis of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is not detailed, similar methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure and interactions of a novel ethyl acrylate compound were analyzed using various spectroscopic techniques and quantum chemical calculations . Techniques such as NMR, UV-Visible, FT-IR, and mass spectroscopy were employed, along with DFT calculations to understand the molecular structure and interactions within the compound . These methods could be applied to analyze the molecular structure of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester.
Chemical Reactions Analysis
The chemical reactivity of acrylic ester compounds can be studied using Natural Bond Orbital (NBO) analysis and Bader’s 'atoms in molecules' (AIMs) theory to understand intra and intermolecular interactions . The electrophilic charge transfer (ECT) and global electrophilicity index can provide insights into the reactivity of the compound . These analyses can be crucial in understanding the chemical reactions that 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of UV-cured acrylic ester resins were studied using pyrolysis-gas chromatography (Py-GC) in the presence of organic alkali . This method allowed for the compositional analysis of the resins and could be used to determine the properties of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. The study of complex formation ability with polymers such as poly(acrylic acid) (PAA) or poly(methacrylic acid) (PMA) indicates interactions with other compounds and the potential applications of the ester .
Aplicaciones Científicas De Investigación
Biotechnological Applications
- Lactic Acid Production from Biomass : Lactic acid, a significant hydroxycarboxylic acid, is produced commercially via the fermentation of sugars present in biomass. This process not only highlights the use of lactic acid in biodegradable polymer synthesis but also suggests the potential for deriving various valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester through biotechnological routes. This area of research underscores the possibility of producing derivatives of acrylic acid, like the compound , from renewable sources (Gao, Ma, & Xu, 2011).
Material Science and Polymer Chemistry
- Biodegradable Zwitterionic Materials : Zwitterionic polymers, which include backbones of ester or amide (meth)acrylic acids, have gained attention for their excellent non-fouling properties. The development of degradable zwitterionic polymers addresses the limitations of traditional zwitterionic materials in biomedical and marine applications, suggesting a potential area for the application of acrylic acid derivatives in creating biocompatible and environmentally friendly materials (Zheng et al., 2017).
Anticancer Research
- Cinnamic Acid Derivatives : The study on cinnamic acid and its derivatives, which share a similar functional moiety with the compound of interest, emphasizes their potential as anticancer agents. The reactivity of the 3-phenyl acrylic acid functionality is central to the medicinal research exploring these compounds as traditional and synthetic antitumor agents, suggesting a research pathway for exploring the anticancer potential of related compounds (De, Baltas, & Bedos-Belval, 2011).
Environmental Applications
- Metal Removal via Polymer-Assisted Ultrafiltration : Research on chitosan, a natural polymer, as a chelating agent for complexing metals in water treatment processes highlights the potential application of polymers, including those derived from acrylic acid, in environmental remediation. This study underlines the role of polymers with specific functionalities, such as carboxylic groups from acrylic acid derivatives, in enhancing the efficiency of metal removal from aqueous media (Crini et al., 2017).
Propiedades
IUPAC Name |
ethyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRIBCCVJCCJCZ-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445724 |
Source


|
| Record name | 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
CAS RN |
159153-39-6 |
Source


|
| Record name | 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

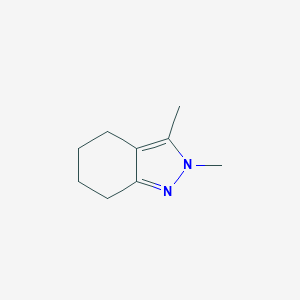
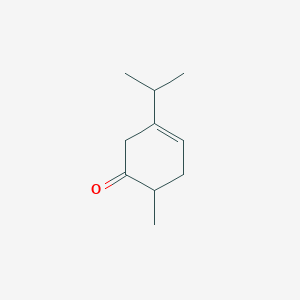
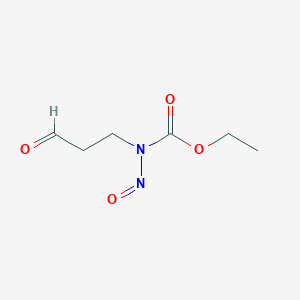
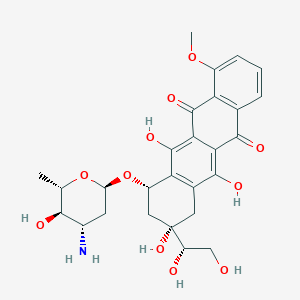
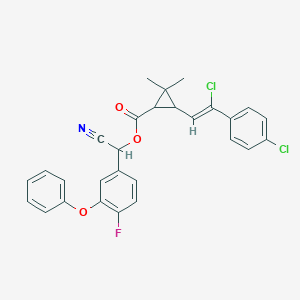
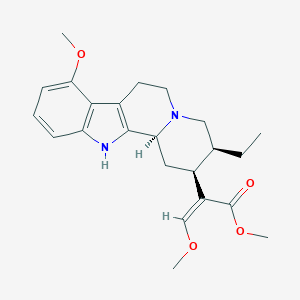
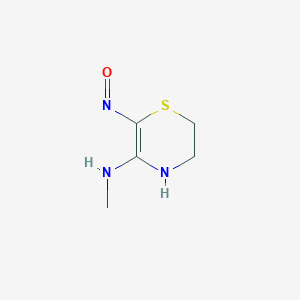
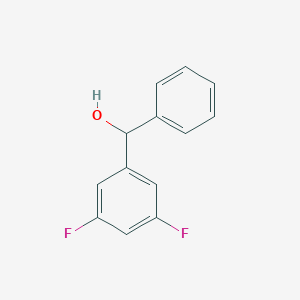
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)
